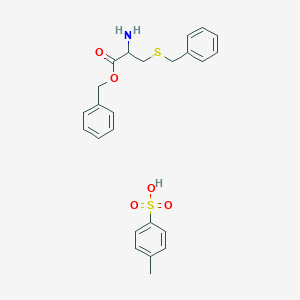

H-Cys(bzl)-obzl P-tosylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Cys(bzl)-obzl P-tosylate: is a chemical compound that is often used in peptide synthesis. It is a derivative of cysteine, an amino acid that contains a thiol group. The compound is characterized by the presence of a benzyl group attached to the cysteine residue and a p-toluenesulfonyl (tosyl) group. This compound is valuable in various chemical reactions due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(bzl)-obzl P-tosylate typically involves the protection of the cysteine thiol group with a benzyl group. The process begins with the reaction of cysteine with benzyl bromide in the presence of a base such as sodium hydroxide. This reaction results in the formation of S-benzyl cysteine. The next step involves the esterification of the carboxyl group of cysteine with benzyl alcohol, forming the benzyl ester. Finally, the tosylation of the amino group is achieved by reacting the compound with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Deprotection of S-Benzyl and O-Benzyl Groups

The benzyl groups in H-Cys(Bzl)-OBzl P-tosylate are critical for protecting reactive thiol and carboxylate functionalities during synthetic processes. Their removal is achieved through distinct methods:

S-Benzyl Deprotection

- Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the S-benzyl group under neutral conditions, yielding free thiols. This method avoids acidic conditions that might degrade sensitive peptides .

- Acidic Cleavage : Strong acids like HBr in trifluoroacetic acid (TFA) or TFA with thioanisole as a scavenger effectively remove S-benzyl groups. For example, 90% TFA with 5% thioanisole at 25°C for 2–4 hours achieves quantitative deprotection .

- Oxidative Methods : Reagents like 2,2′-dithiobis(5-nitropyridine) (DTNP) in TFA/thioanisole enable rapid S-benzyl removal (10–30 minutes) while minimizing side reactions, as demonstrated in selenocysteine deprotection studies .

O-Benzyl Deprotection

- Acidolysis : Hydrobromic acid (HBr) in acetic acid or TFA cleaves the O-benzyl ester, producing the free carboxylate. Typical conditions include 33% HBr in acetic acid at 25°C for 1 hour .

- Hydrogenolysis : Similar to S-benzyl removal, catalytic hydrogenation concurrently cleaves both benzyl groups, though selectivity depends on reaction time and catalyst loading .

Stability Under Synthetic Conditions

This compound exhibits notable stability in common peptide synthesis conditions:

| Condition | Stability | Reference |

|---|---|---|

| TFA (25°C, 1 hour) | Stable; no cleavage of S/O-Bzl groups | |

| Piperidine/DMF (20%, 30 min) | Stable to base | |

| HBTU/HOBt coupling reagents | Compatible; no racemization observed |

The tosylate counterion enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating its use in solid-phase peptide synthesis (SPPS) .

Role of the Tosylate Group

The p-toluenesulfonate group serves dual roles:

- Solubility Enhancer : Improves dissolution in organic solvents, critical for SPPS .

- Acidic Catalyst : In some esterification reactions, tosylate acts as a mild acid catalyst, though this is context-dependent .

Comparative Deprotection Efficiency

Data from analogous systems highlight key trends:

| Deprotection Method | Time | Yield (%) | Selectivity |

|---|---|---|---|

| HBr/TFA (S-Bzl) | 2 h | 95 | High (thiol only) |

| H₂/Pd-C (S/O-Bzl) | 6 h | 85 | Moderate |

| DTNP/TFA (S-Bzl) | 0.5 h | 98 | High (thiol only) |

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Peptide Synthesis

- Building Block : H-Cys(bzl)-obzl P-tosylate is used as a building block in solid-phase peptide synthesis, enabling the incorporation of cysteine into various peptides. This is particularly useful in the synthesis of complex peptides such as insulin and somatostatin .

- Selective Reactions : The protective groups allow for selective reactions while preventing premature side reactions, which is essential for maintaining the integrity of sensitive functional groups during peptide assembly .

-

Pharmaceutical Development

- Drug Design : The compound's ability to form stable peptide bonds makes it valuable in drug design, where precise control over peptide structure is necessary for therapeutic efficacy .

- Bioconjugation : this compound can be employed in bioconjugation processes, linking peptides to other biomolecules or drug carriers to enhance bioavailability and target specificity .

-

Research Applications

- Biochemical Studies : Researchers utilize this compound to study the behavior of cysteine-containing peptides in various biological contexts, including enzyme interactions and protein folding mechanisms .

- Synthetic Methodology Development : The compound is often featured in studies aimed at developing new synthetic methodologies for peptide synthesis, focusing on improving yield and reducing reaction times .

Synthesis of this compound

The synthesis typically involves several steps:

- Starting from commercially available cysteine derivatives.

- Protection of the amino group with benzyl and tosyl groups.

- Purification through standard organic chemistry techniques such as chromatography.

This multi-step process ensures high purity and yield of the final product, which is critical for its subsequent applications in research and industry .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the use of this compound in optimizing the synthesis of a cyclic peptide. By employing this compound as a protected cysteine derivative, researchers achieved higher yields and reduced side products compared to traditional methods. The study highlighted the importance of protecting groups in maintaining reaction selectivity during complex peptide assembly .

Case Study 2: Drug Development

In another case, this compound was utilized in synthesizing a novel therapeutic peptide aimed at treating neurodegenerative diseases. The protective groups facilitated the formation of disulfide bonds critical for the peptide's biological activity. This research underscored the compound's significance in developing pharmaceuticals that require precise structural features for efficacy .

Wirkmechanismus

The mechanism of action of H-Cys(bzl)-obzl P-tosylate involves the protection and deprotection of functional groups during peptide synthesis. The benzyl group protects the thiol group of cysteine, preventing unwanted reactions. The tosyl group protects the amino group, allowing selective reactions at other sites. These protective groups can be removed under specific conditions, enabling the formation of the desired peptide bonds.

Vergleich Mit ähnlichen Verbindungen

H-Cys(bzl)-OH: Lacks the tosyl group, making it less versatile in selective reactions.

H-Cys(bzl)-obzl: Lacks the tosyl group, used in simpler peptide synthesis.

H-Cys(bzl)-obzl P-mesylate: Similar to the tosylate but with a mesyl group instead of a tosyl group.

Uniqueness: H-Cys(bzl)-obzl P-tosylate is unique due to the presence of both benzyl and tosyl protective groups. This dual protection allows for greater control and selectivity in peptide synthesis, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

H-Cys(bzl)-obzl P-tosylate, also known as S-benzyl-L-cysteine benzyl ester p-toluenesulfonate, is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 73995-16-1

- Molecular Formula : C17H19NO2SC7H8O3S

- Synonyms : S-benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt

This compound is a peptidomimetic compound that acts as a substrate for various cysteine proteases, including caspases. The compound's structure allows it to interact with active sites of enzymes, facilitating cleavage and subsequent biological effects.

Key Mechanisms:

- Caspase Activation : this compound has been shown to be a substrate for caspases, particularly caspase-3. Its cleavage by these enzymes is indicative of apoptosis (programmed cell death) and can be utilized in imaging studies to monitor apoptotic processes in living cells .

- Enzyme Interaction : The benzyl groups in the structure enhance hydrophobic interactions with the enzyme active sites, improving substrate specificity and activity .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Apoptosis Induction

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through its activation of caspase pathways. For instance:

- In cisplatin-treated ovarian cancer cells (OVCAR-5 and OVCAR-8), treatment with this compound resulted in increased fluorescence signals indicative of caspase activity, confirming its role as an effective apoptosis inducer .

2. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage during inflammatory responses .

3. Modulation of Enzyme Activities

This compound has been investigated for its ability to modulate the activity of various enzymes involved in metabolic pathways:

- It acts as a substrate for cysteine synthase, influencing the synthesis and degradation of cysteine in metabolic processes .

Case Studies

Several studies have highlighted the biological significance of this compound:

Eigenschaften

IUPAC Name |

benzyl (2R)-2-amino-3-benzylsulfanylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOXTFAXWXQKPW-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CSCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.